4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Biological Studies: The compound is used in various assays to study its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:
- 4-chloro-2-iodo-5-(trifluoromethyl)-1-[(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
CAS No. |
949558-31-0 |
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Molecular Formula |
C14H11ClIN3O |
Molecular Weight |
399.61 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(16)18-19)11(15)6-7-17-14/h2-7H,8H2,1H3 |
InChI Key |
KFOPCQPITVEHAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)I)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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